molecular formula C17H14ClF3N2OS B3515138 N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2,4-dimethylbenzamide

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2,4-dimethylbenzamide

Cat. No.: B3515138
M. Wt: 386.8 g/mol
InChI Key: VTISJMCGCDQIAL-UHFFFAOYSA-N
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Description

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2,4-dimethylbenzamide is an organic compound with a complex structure It is characterized by the presence of a trifluoromethyl group, a chloro group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2,4-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent unwanted side reactions. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2,4-dimethylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
  • N-(2-chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzamide
  • 2-chloro-5-(trifluoromethyl)pyrimidine

Uniqueness

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2,4-dimethylbenzamide is unique due to the presence of both trifluoromethyl and carbamothioyl groups, which impart distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2OS/c1-9-3-5-12(10(2)7-9)15(24)23-16(25)22-14-8-11(17(19,20)21)4-6-13(14)18/h3-8H,1-2H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTISJMCGCDQIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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